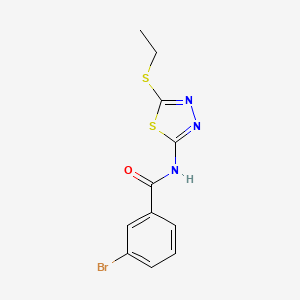![molecular formula C18H20N2O4 B2692170 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421444-52-1](/img/structure/B2692170.png)
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzodioxole derivatives are known to possess a broad spectrum of activities . In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .
Synthesis Analysis
A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines . The synthesis was carried out via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
Through the analysis of the compounds by conventional spectroscopic methods (1H NMR and 13C NMR), it was possible to observe that all of them fulfilled the prerequisites for the structural characterizations .Chemical Reactions Analysis
The information being corroborated through the characterization by pyrolysis coupled to the mass spectrometer, since all the compounds presented characteristic fragments with the respective masses .Physical And Chemical Properties Analysis
The drug was characterized through its typical transition phases, using a TASYS program, from Shimadzu® .科学的研究の応用
Nonlinear Optical (NLO) Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide exhibits promising properties for nonlinear optical (NLO) applications. Its molecular structure allows for efficient charge transfer between donor and acceptor groups, enhancing its optical susceptibilities. This makes it suitable for use in integrated photonics systems and ultra-fast communication technologies . The compound’s high optical transmittance and damage tolerance further support its potential in designing NLO devices and optical limiters.
Biomedical Imaging
The compound’s unique fluorescence properties make it a valuable candidate for biomedical imaging. Its ability to emit light upon excitation can be harnessed for imaging biological tissues and cells. This application is particularly useful in diagnostic imaging, where the compound can help visualize cellular structures and processes with high precision .
Photodynamic Therapy (PDT)
In photodynamic therapy, photosensitizers are used to produce reactive oxygen species that can kill cancer cells upon light activation. N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has shown potential as a photosensitizer due to its strong absorption in the visible spectrum and efficient generation of reactive oxygen species. This makes it a promising candidate for treating various cancers .
Organic Light-Emitting Diodes (OLEDs)
The compound’s electroluminescent properties make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when an electric current is applied can be utilized in the development of high-performance OLED displays and lighting systems. This application leverages the compound’s stability and high luminescence efficiency .
作用機序
Target of Action
Similar compounds have been shown to inhibit α-amylase , which plays a crucial role in carbohydrate metabolism.
Mode of Action
It is suggested that similar compounds interact with their targets and cause changes in cellular processes . For instance, some compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-20(2)14-6-3-12(4-7-14)15(21)10-19-18(22)13-5-8-16-17(9-13)24-11-23-16/h3-9,15,21H,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDJIKLXPCKHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile](/img/structure/B2692087.png)
![6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2692088.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2692089.png)
![[2-Methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate](/img/structure/B2692091.png)

![diethyl 5-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)

![N-methyl-N-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2692100.png)



![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)
![1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2692109.png)